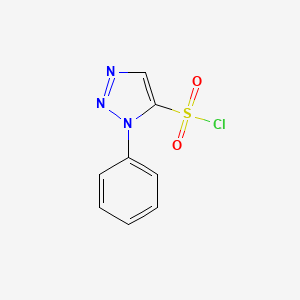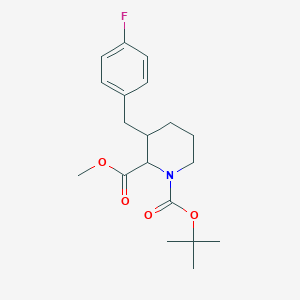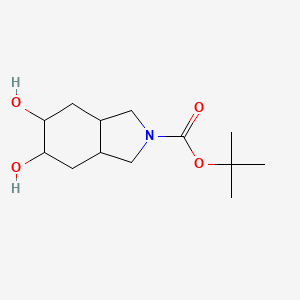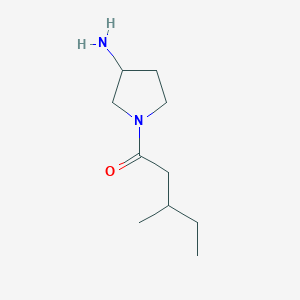
1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride
Übersicht
Beschreibung
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClN3O2S . It is a type of triazole, a class of five-membered heterocyclic compounds that contain three nitrogen atoms . Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, which allows for the construction of diverse novel bioactive molecules .
Molecular Structure Analysis
The molecular structure of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride is characterized by a five-membered triazole ring attached to a phenyl group and a sulfonyl chloride group . The triazole ring can accommodate a wide range of substituents, allowing for the construction of diverse bioactive molecules .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride: and its derivatives have been recognized for their potent antimicrobial properties. They are used in the development of new antimicrobial agents that target resistant strains of bacteria and fungi. The sulfonyl chloride group in particular enhances the compound’s ability to bind to microbial enzymes, disrupting their function and leading to the death of the pathogen .
Anticancer Research
In the realm of oncology, this compound has shown promise as a scaffold for the synthesis of novel anticancer agents. Its ability to interfere with cancer cell proliferation makes it a valuable asset in designing drugs aimed at various cancer types, including renal, central nervous system, colon, and breast cancers .
Antiviral Activity
The triazole ring system, especially when combined with the phenylsulfonyl moiety, exhibits significant antiviral activity. Researchers are exploring its use in creating treatments for viral infections, with the potential to inhibit virus replication by targeting specific proteins within the viral genome .
Antitubercular Properties
Tuberculosis remains a global health challenge, and 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride derivatives are being investigated for their antitubercular activity. These compounds can be designed to target the mycobacterial cell wall, leading to the development of new therapeutic options for tuberculosis treatment .
Organocatalysis
This compound is also utilized in organocatalysis, serving as a catalyst in various organic reactions. Its unique structure allows for the acceleration of chemical reactions, which is crucial in the synthesis of complex organic molecules .
Agrochemical Development
In agriculture, derivatives of 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride are being used to create new agrochemicals. These compounds can act as herbicides, pesticides, or fungicides, contributing to the protection of crops and ensuring food security .
Materials Science
The structural versatility of this compound makes it a candidate for the development of new materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance .
Neuropharmacology
Lastly, the compound’s derivatives are being studied for their potential neuropharmacological applications. They may serve as lead compounds in the development of drugs for neurological disorders due to their ability to modulate neurotransmitter systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIFRJNANZCJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
CAS RN |
1600335-61-2 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1475152.png)


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)


![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)
![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)
![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)